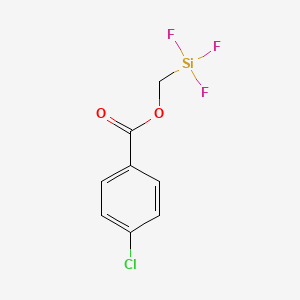
(Trifluorosilyl)methyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trifluorosilyl)methyl 4-chlorobenzoate is a chemical compound that features a trifluorosilyl group attached to a methyl group, which is further bonded to a 4-chlorobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluorosilyl)methyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with a trifluorosilyl methylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high efficiency. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters, ensuring the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(Trifluorosilyl)methyl 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluorosilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.
Hydrolysis: The ester linkage in this compound can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.
Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various trifluorosilyl-substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
(Trifluorosilyl)methyl 4-chlorobenzoate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Medicinal Chemistry: Researchers investigate its potential as a precursor for the synthesis of biologically active compounds.
Catalysis: It is studied for its role as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (Trifluorosilyl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The trifluorosilyl group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl 4-chlorobenzoate: Similar in structure but lacks the silyl group.
(Trifluorosilyl)methyl benzoate: Similar but without the chlorine substitution on the benzene ring.
Trifluoromethylsilanes: Compounds with similar trifluorosilyl groups but different substituents.
Uniqueness
(Trifluorosilyl)methyl 4-chlorobenzoate is unique due to the presence of both the trifluorosilyl and 4-chlorobenzoate groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in organic synthesis, materials science, and other fields.
Propiedades
Número CAS |
76240-92-1 |
|---|---|
Fórmula molecular |
C8H6ClF3O2Si |
Peso molecular |
254.66 g/mol |
Nombre IUPAC |
trifluorosilylmethyl 4-chlorobenzoate |
InChI |
InChI=1S/C8H6ClF3O2Si/c9-7-3-1-6(2-4-7)8(13)14-5-15(10,11)12/h1-4H,5H2 |
Clave InChI |
YOYBYKTYPCYLOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OC[Si](F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)
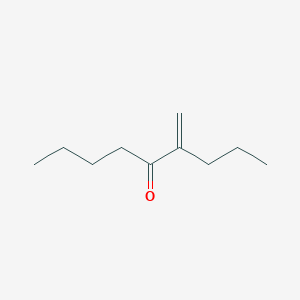

![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)
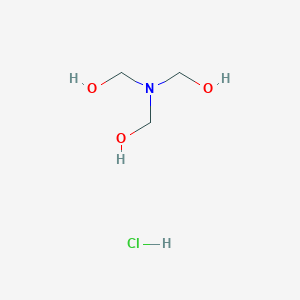
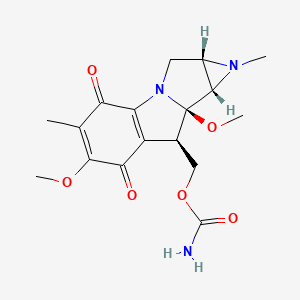
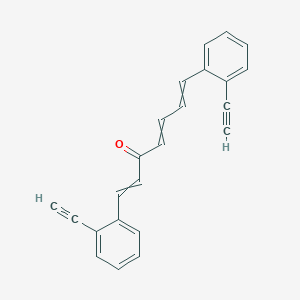
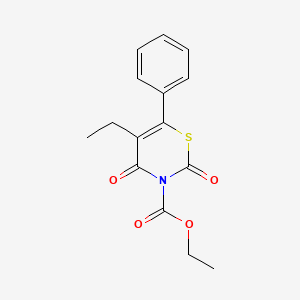
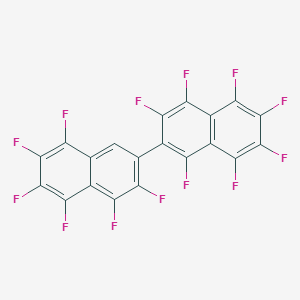
![N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline](/img/structure/B14450896.png)
![1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one](/img/structure/B14450906.png)

